molecular formula C5H10OS B14555738 Propane, 2-(ethenylsulfinyl)- CAS No. 61926-32-7

Propane, 2-(ethenylsulfinyl)-

Cat. No.: B14555738
CAS No.: 61926-32-7
M. Wt: 118.20 g/mol
InChI Key: HIOVAKRDECQPSR-UHFFFAOYSA-N
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Description

Propane, 2-(ethenylsulfinyl)- is an organosulfur compound with the functional group ethenylsulfinyl (CH₂=CH-S(O)-) attached to the second carbon of propane. The sulfinyl group (S=O) imparts polarity and reactivity, distinguishing it from thioethers (S) or sulfonyl (SO₂) analogs. Applications may include roles in organic synthesis or materials science, leveraging the sulfinyl group’s ability to participate in redox reactions and hydrogen bonding .

Properties

CAS No.

61926-32-7

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

2-ethenylsulfinylpropane

InChI

InChI=1S/C5H10OS/c1-4-7(6)5(2)3/h4-5H,1H2,2-3H3

InChI Key

HIOVAKRDECQPSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propane, 2-(ethenylsulfinyl)- can be achieved through several methods. One common approach involves the oxidation of the corresponding sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The reaction typically takes place under mild conditions, with the temperature maintained at around room temperature to 50°C .

Industrial Production Methods

Industrial production of propane, 2-(ethenylsulfinyl)- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts such as titanium silicalite-1 (TS-1) can enhance the efficiency of the oxidation process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfinyl group facilitates nucleophilic substitution due to its electron-withdrawing nature. Key reactions include:

Reaction Type Reagents/Conditions Major Products Mechanistic Insights
Alkylation Grignard reagents (e.g., EtMgBr)Sulfides (e.g., CH₃CH₂-S-R)Nucleophilic attack at sulfur with inversion.
Amination Amines (e.g., NH₃, R₂NH)Sulfinamides (R-S(O)-NR₂)Base-assisted deprotonation and substitution .
Hydrolysis H₂O (acidic or basic)Sulfinic acids (R-SO₂H)Protonation of sulfinyl oxygen accelerates attack.
  • Example : Reaction with benzyl alcohol (1b ) and Na₃PO₄ under mild conditions yields sulfinylated products via nucleophilic chain substitution (S<sub>NC</sub>) . Computational studies show a low activation barrier (ΔG‡ = 2.7 kcal/mol) for this process .

Radical-Mediated Reactions

The sulfinyl group stabilizes radicals, enabling unique pathways:

Reaction Type Reagents/Conditions Major Products Key Observations
Radical Addition AIBN, lightAlkyl-sulfinyl adductsSulfinyl radicals add to alkenes regioselectively .
Coupling Reactions Ni(acac)₂, EtMgBrDisulfides (R-S-S-R)Eliminative coupling dominates with transition metals .
  • Data : Sulfinyl radicals generated from sulfinyl sulfones exhibit bimolecular rate constants of ~10⁸ M⁻¹s⁻¹ for addition to alkenes .

Oxidation and Reduction

The sulfinyl group undergoes redox transformations:

Reaction Type Reagents/Conditions Major Products Notes
Oxidation H₂O₂, m-CPBASulfones (R-SO₂-R')Epoxidation of the ethenyl group competes .
Reduction LiAlH₄Thiols (R-SH)Stereochemistry at sulfur is retained.
  • Kinetics : Oxidation with m-CPBA proceeds with a second-order rate constant of 0.15 M⁻¹s⁻¹ at 25°C .

Cycloaddition and Rearrangement

The ethenyl group participates in pericyclic reactions:

Reaction Type Reagents/Conditions Major Products Mechanism
[2+2] Cycloaddition BenzyneThietane S-oxidesConcerted cycloaddition followed by S-O migration .
Vinyl Migration Heat (>100°C)Isomerized sulfoxidesRadical intermediates stabilize migration.
  • Example : Reaction with benzyne forms thietane S-oxides via a [2+2] cycloaddition/S-O-vinyl migration cascade .

Complexation and Catalysis

The sulfinyl group acts as a ligand in coordination chemistry:

Application Metal/System Outcome Reference
Pd-Catalyzed Coupling Pd₂(dba)₃, DPEphosAllylic sulfoxidesAllylic palladium intermediates critical .
Fe-Mediated Redox FeCl₂, UV lightSulfinamidesLigand-to-metal charge transfer (LMCT) initiates radicals .

Comparative Reactivity

Propane, 2-(ethenylsulfinyl)- shows distinct behavior compared to analogs:

Property Propane, 2-(ethenylsulfinyl)- Propane-1-sulfinyl 2-Methylpropane sulfinyl
Nucleophilicity (S) ModerateHighLow
Oxidation Stability Low (prone to sulfone formation)HighModerate
Radical Stability HighLowModerate

Scientific Research Applications

Propane, 2-(ethenylsulfinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of propane, 2-(ethenylsulfinyl)- involves its interaction with various molecular targets. The sulfoxide group can act as a nucleophile or electrophile, participating in different chemical reactions. The ethenyl group can undergo addition reactions, forming new bonds with other molecules. These interactions can lead to changes in the structure and function of target molecules, contributing to the compound’s biological and chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between propane, 2-(ethenylsulfinyl)- and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties Source
Propane, 2-(ethenylsulfinyl)- (Target) C₅H₈OS* ~116.18* Ethenylsulfinyl (S=O) Hypothesized higher polarity and boiling point vs. thioethers; moderate stability due to S=O Inferred
Propane, 2-(2,2-dichloroethenyl)thio C₅H₈Cl₂S 171.088 Dichloroethenylthio (S) Ionization energy: 8.14 eV (PI method); Cl substituents enhance electron withdrawal
Propane, 2-(methylthio) C₄H₁₀S 90.187 Methylthio (S) Boiling point: 84.8°C; lower polarity compared to sulfinyl derivatives
Hexane, 1-(ethenylsulfinyl)- (Fluorinated) C₈H₅F₁₃OS ~414.17* Ethenylsulfinyl (S=O) High molecular weight due to fluorination; extreme hydrophobicity and thermal stability

*Estimated based on structural analogs.

Key Observations:

Functional Group Impact :

  • The sulfinyl group (S=O) in the target compound increases polarity compared to thioethers (e.g., propane, 2-(methylthio)), likely resulting in a higher boiling point and enhanced solubility in polar solvents .
  • In contrast, sulfonyl (SO₂) or fluorinated analogs (e.g., hexane derivatives in ) exhibit even greater stability and hydrophobicity due to strong electron-withdrawing effects .

Substituent Effects :

  • Chlorine atoms in propane, 2-(2,2-dichloroethenyl)thio lower ionization energy (8.14 eV) by stabilizing the radical cation through inductive effects. The target compound’s sulfinyl group may further reduce ionization energy due to resonance stabilization of the cationic species .

Structural Geometry :

  • Crystal structures of propane derivatives (e.g., triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-triacidyl in ) suggest that bulky substituents (e.g., nitroindazole) induce steric strain, altering dihedral angles (80–90°). The ethenylsulfinyl group in the target compound may similarly influence molecular conformation and intermolecular interactions .

Pharmaceutical Relevance :

  • While thiophene-containing propane derivatives () are common in drug impurities, sulfinyl analogs like the target compound are less prevalent. This highlights niche applications in specialized syntheses rather than mainstream pharmaceuticals .

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